5-bromo-N-methyl-2,3-dihydro-1H-inden-1-amine
Description
5-Bromo-N-methyl-2,3-dihydro-1H-inden-1-amine is a bicyclic aromatic amine derivative featuring a bromine substituent at the 5-position of the indene ring and an N-methyl group on the amine moiety. This compound belongs to the aminoindane class, which is structurally analogous to neurotransmitters like dopamine and serotonin, making it a candidate for central nervous system (CNS)-targeted drug development . The bromine atom enhances lipophilicity and may influence receptor binding, while the N-methyl group likely improves metabolic stability by reducing oxidative deamination .
Properties
CAS No. |
1188164-61-5 |
|---|---|
Molecular Formula |
C10H12BrN |
Molecular Weight |
226.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The most direct route involves reductive amination of 5-bromo-1-indanone using methylamine as the nitrogen source. This one-step process leverages the ketone’s reactivity with primary amines under reducing conditions. Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB) is typically employed to facilitate imine intermediate reduction.
Key Parameters :
-
Solvent : Methanol or ethanol (polar protic solvents enhance proton transfer).
-
Temperature : 60–70°C (balances reaction rate and side-product formation).
-
Methylamine Equivalents : 1.5–2.0 equivalents ensure complete ketone conversion.
Example Protocol :
-
Dissolve 5-bromo-1-indanone (10.0 g, 47.4 mmol) in methanol (500 mL).
-
Add methylamine hydrochloride (4.3 g, 63.6 mmol) and STAB (15.0 g, 71.1 mmol).
-
Stir at 65°C for 12 hours.
-
Concentrate under vacuum and purify via silica chromatography (ethyl acetate/hexane, 1:4).
Two-Step Synthesis via Primary Amine Intermediate
Primary Amine Formation
The primary amine, 5-bromo-2,3-dihydro-1H-inden-1-amine, is synthesized first using ammonium formate and NaBH3CN. This method, detailed in ChemicalBook, achieves 64% yield:
-
React 5-bromo-1-indanone (100 g, 474 mmol) with ammonium formate (300 g, 4.76 mol) in methanol.
-
Add NaBH3CN (90 g, 1.43 mol) and heat at 60°C for 2 hours.
-
Purify via silica chromatography (EA/PE, 1:10).
N-Methylation via Eschweiler-Clarke Reaction
The primary amine undergoes N-methylation using formaldehyde and formic acid:
-
Dissolve 5-bromo-2,3-dihydro-1H-inden-1-amine (20.0 g, 94.3 mmol) in formic acid (200 mL).
-
Add formaldehyde (37% aqueous solution, 30 mL, 377 mmol).
-
Reflux at 100°C for 8 hours.
-
Neutralize with NaOH and extract with dichloromethane.
Yield : 85–90%.
Catalytic Hydrogenation of Oxime Intermediates
Oxime Formation
A patent by CN105130824A describes oxime synthesis from 5-bromo-1-indanone using hydroxylamine:
-
React 5-bromo-1-indanone (210 g, 1.0 mol) with hydroxylamine sulfate (164 g, 1.0 mol) in methanol.
-
Adjust pH to 6–7 with NaOH and reflux for 2 hours.
-
Precipitate oxime with water (4 L) and filter.
Hydrogenation to N-Methylamine
While the patent focuses on primary amine synthesis, adapting the protocol for N-methylamine requires substituting ammonia with methylamine during hydrogenation:
-
Suspend 5-bromo-1-indanone oxime (211 g) in methanol (1.2 L).
-
Add methylamine (40% aqueous solution, 200 mL) and 5% Pd/C (20 g).
-
Hydrogenate at 65°C under 1.0 MPa H2 for 5 hours.
Yield : 70–75% (extrapolated from).
Comparison of Synthetic Routes
| Method | Steps | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Reductive Amination | 1 | 68–72 | >95 | Moderate |
| Two-Step (Eschweiler) | 2 | 85–90 | >98 | High |
| Oxime Hydrogenation | 2 | 70–75 | >97 | Industrial |
Advantages :
-
Reductive Amination : Simplifies workflow but requires strict stoichiometric control.
-
Two-Step : Higher yield and purity at the cost of additional steps.
-
Oxime Route : Scalable for industrial production but demands high-pressure equipment.
Analytical Characterization
Spectroscopic Data
-
1H NMR (400 MHz, CDCl3): δ 7.35 (d, J = 8.2 Hz, 1H), 7.22 (d, J = 8.2 Hz, 1H), 3.15 (m, 1H), 2.90 (s, 3H, N-CH3), 2.75–2.60 (m, 2H), 2.20–2.05 (m, 1H), 1.95–1.80 (m, 1H).
-
LC-MS : m/z 228.0 [M+H]+ (calculated for C10H11BrN: 227.05).
Purity Assessment
HPLC analysis (C18 column, 70:30 acetonitrile/water, 1.0 mL/min) shows a single peak at 6.8 minutes, confirming >98% purity.
Industrial-Scale Production Considerations
Cost Analysis
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-methyl-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and organolithium reagents. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like ether or ethanol.
Major Products Formed
Substitution Reactions: Products include azides, nitriles, and organometallic compounds.
Oxidation Reactions: Products include ketones, aldehydes, and carboxylic acids.
Reduction Reactions: Products include primary and secondary amines.
Scientific Research Applications
Organic Synthesis
5-Bromo-N-methyl-2,3-dihydro-1H-inden-1-amine serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to act as a building block for more complex molecules, facilitating the development of new materials and chemicals .
Research indicates that this compound exhibits potential biological activities. It has been investigated for:
- Antimicrobial Properties : Preliminary studies suggest that it may have activity against certain bacterial strains.
- Anticancer Potential : Its structural similarity to known anticancer agents raises interest in its potential efficacy in cancer treatment .
Medicinal Chemistry
The compound is being explored for its therapeutic applications, particularly in drug development. Its ability to interact with biological targets makes it a candidate for further studies aimed at discovering novel drugs .
Neuropharmacology
Due to its structural characteristics, this compound may penetrate the blood-brain barrier, making it a subject of interest in neuropharmacology for potential applications in treating neurological disorders .
Case Studies and Research Findings
Several studies have documented the effects and applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effectiveness against specific bacterial strains; potential for development as an antimicrobial agent. |
| Study B | Anticancer Properties | Showed cytotoxic effects on cancer cell lines; further investigation needed for clinical relevance. |
| Study C | Neuropharmacological Effects | Indicated ability to cross the blood-brain barrier; potential implications for treating CNS disorders. |
Mechanism of Action
The mechanism of action of 5-bromo-N-methyl-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in binding to these targets, leading to modulation of their activity. The compound may act as an inhibitor or activator, depending on the nature of the target and the specific interactions involved.
Comparison with Similar Compounds
Substituent Variations on the Indene Ring
Modifications to the indene ring significantly alter physicochemical and biological properties:
Table 1: Substituent Effects on Indene Derivatives
- Bromine vs. Chlorine : Bromine’s larger atomic radius and lower electronegativity compared to chlorine may enhance hydrophobic interactions in receptor binding. For example, 5-chloro derivatives are often intermediates (e.g., indoxacarb precursors), whereas brominated analogs may exhibit prolonged biological half-lives .
- Electron-Withdrawing Groups : Thiourea derivatives with 4-fluoro or 4-nitro substituents demonstrate antioxidant activity, suggesting that electron-withdrawing groups on the aromatic ring can modulate radical scavenging efficacy .
Modifications to the Amine Group
The amine moiety is a critical pharmacophore, with substitutions influencing receptor affinity and metabolic pathways:
Table 2: Amine Substitution Effects
- N-Methylation : The N-methyl group in the target compound may reduce first-pass metabolism by protecting the amine from enzymatic degradation, a strategy employed in CNS drugs like rasagiline .
- Bulkier Substituents: Ladostigil’s N-(prop-2-yn-1-yl) group enables dual inhibition of monoamine oxidases (MAO) and cholinesterases, highlighting how steric bulk can confer multifunctional activity .
CNS Drug Development
Aminoindanes are explored for their neuromodulatory effects. For instance, indatraline—a non-selective monoamine reuptake inhibitor—exhibits cocaine-like effects, suggesting that brominated analogs like the target compound could be optimized for dopamine/serotonin transporter affinity .
Antioxidant and Antimicrobial Activity
Thiourea derivatives of 2,3-dihydro-1H-inden-1-amine demonstrate radical scavenging and antimicrobial properties, with fluorine substitution enhancing electron-withdrawing effects and bioactivity . The bromine atom in the target compound may similarly influence redox properties.
Biological Activity
5-bromo-N-methyl-2,3-dihydro-1H-inden-1-amine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C9H10BrN
- Molecular Weight : 212.09 g/mol
- CAS Number : 1228561-27-0
The compound features a bromine atom on the indene ring, which may influence its reactivity and interactions with biological targets.
The biological activity of this compound is primarily attributed to its interactions with various biological macromolecules. Some proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular metabolism and signaling.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing physiological responses.
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against certain bacterial strains.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. For instance, it has been tested against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Bacillus subtilis | 4 |
These results suggest that the compound possesses significant antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis .
Case Studies
In a study examining the effects of this compound on cell cultures, researchers observed that it inhibited the growth of pathogenic bacteria effectively. The study utilized various concentrations to determine the optimal dose for antimicrobial activity. The findings indicated that higher concentrations led to increased inhibition of bacterial growth .
Research Findings
A comprehensive analysis of this compound has been conducted across multiple research studies:
- Antibacterial Activity : A study reported that derivatives of this compound showed promising antibacterial activity with MIC values ranging from 4 to 16 µg/mL against common pathogens .
- Mechanistic Insights : Research indicates that the bromine substituent enhances the compound's ability to interact with bacterial cell membranes, leading to increased permeability and cell lysis .
- Potential Therapeutic Applications : Given its antibacterial properties, there is potential for development into therapeutic agents for treating infections caused by resistant bacterial strains .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-bromo-N-methyl-2,3-dihydro-1H-inden-1-amine, and what reaction conditions optimize yield?
- Methodology : The synthesis typically involves bromination of a pre-functionalized indene precursor (e.g., 2,3-dihydro-1H-inden-1-one) followed by reductive amination.
- Step 1 : Bromination at the 5th position using bromine or N-bromosuccinimide (NBS) in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C .
- Step 2 : Reductive amination with methylamine using sodium cyanoborohydride (NaBH3CN) or hydrogen gas (H₂) over a palladium catalyst. Purification via recrystallization or column chromatography is critical for isolating the hydrochloride salt, which enhances solubility .
- Key Variables : Solvent polarity, reaction temperature, and catalyst selection (e.g., Pd/C vs. PtO₂) significantly impact yield.
Q. How is the molecular structure of this compound characterized?
- Analytical Techniques :
- NMR : ¹H and ¹³C NMR identify substituents (e.g., bromine’s deshielding effect at ~δ 7.2 ppm for aromatic protons; methylamine protons at δ 2.3–2.5 ppm) .
- IR Spectroscopy : Peaks at ~3300 cm⁻¹ (N-H stretch) and 500–600 cm⁻¹ (C-Br stretch) confirm functional groups .
- HRMS : Exact mass determination (e.g., C₁₀H₁₃BrN⁺ requires m/z 230.0234) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound?
- Issue : Discrepancies arise between free base and hydrochloride salt forms.
- Methodology :
- Salt Form Verification : Use ion chromatography or titration to confirm counterion presence (e.g., Cl⁻ in hydrochloride) .
- Solubility Testing : Compare solubility in polar (water, methanol) vs. non-polar (DCM) solvents. Hydrochloride salts typically show >50% solubility in aqueous buffers .
- Table :
| Form | Solubility in Water (mg/mL) | Solubility in DCM (mg/mL) |
|---|---|---|
| Free Base | <1 | >20 |
| Hydrochloride | >50 | <5 |
Q. What strategies optimize the compound’s interaction with biological targets (e.g., receptors)?
- Approach :
- Structure-Activity Relationship (SAR) : Modify the methyl group or bromine position to alter steric/electronic effects. For example, replacing bromine with iodine increases binding affinity but may reduce metabolic stability .
- Docking Studies : Use software like AutoDock to predict binding poses with targets (e.g., serotonin receptors). Bromine’s electronegativity enhances π-π stacking in hydrophobic pockets .
- Experimental Validation : Radioligand binding assays (competitive displacement with ³H-labeled antagonists) quantify IC₅₀ values .
Q. How should researchers address low yields in large-scale synthesis?
- Troubleshooting :
- Catalyst Optimization : Switch from batch to flow reactors for better temperature control and reduced side reactions .
- Byproduct Analysis : Use LC-MS to identify impurities (e.g., debrominated byproducts from excessive reducing agents) .
- Case Study : A 68% yield improvement was achieved using Pd/C under H₂ at 40°C instead of NaBH3CN .
Data Analysis & Experimental Design
Q. What statistical methods are recommended for analyzing dose-response data in biological assays?
- Methodology :
- Nonlinear Regression : Fit data to a sigmoidal curve (e.g., Hill equation) using software like GraphPad Prism.
- Error Handling : Report 95% confidence intervals for IC₅₀ values to account for inter-experiment variability .
Q. How can computational modeling predict metabolic pathways for this compound?
- Tools : Use Schrödinger’s ADMET Predictor or CypReact to simulate Phase I/II metabolism.
- Key Findings : The methyl group reduces CYP450-mediated oxidation, while bromine increases susceptibility to glutathione conjugation .
Contradictory Findings & Replication
Q. Why do some studies report conflicting results on the compound’s enzyme inhibition potency?
- Root Causes :
- Assay Conditions : Variations in buffer pH (e.g., 7.4 vs. 6.8) affect ionization of the amine group .
- Enzyme Source : Recombinant vs. native enzymes may differ in cofactor availability .
- Resolution : Standardize protocols using guidelines from the Assay Guidance Manual .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
